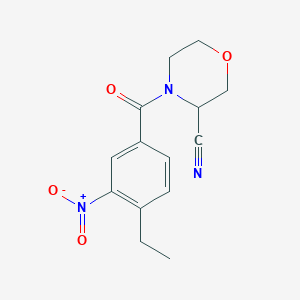
4-(4-Ethyl-3-nitrobenzoyl)morpholine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Ethyl-3-nitrobenzoyl)morpholine-3-carbonitrile is a complex organic compound that features a morpholine ring substituted with a nitrile group and an ethyl-nitrobenzoyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethyl-3-nitrobenzoyl)morpholine-3-carbonitrile typically involves multi-step organic reactions One common method includes the nitration of 4-ethylbenzoyl chloride to introduce the nitro group, followed by the reaction with morpholine to form the morpholine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
化学反応の分析
Types of Reactions
4-(4-Ethyl-3-nitrobenzoyl)morpholine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 4-(4-Ethyl-3-aminobenzoyl)morpholine-3-carbonitrile.
Substitution: Formation of substituted morpholine derivatives.
科学的研究の応用
4-(4-Ethyl-3-nitrobenzoyl)morpholine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(4-Ethyl-3-nitrobenzoyl)morpholine-3-carbonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the nitrile group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 4-(4-Methyl-3-nitrobenzoyl)morpholine-3-carbonitrile
- 4-(4-Ethyl-3-aminobenzoyl)morpholine-3-carbonitrile
- 4-(4-Ethyl-3-nitrobenzoyl)piperidine-3-carbonitrile
Uniqueness
4-(4-Ethyl-3-nitrobenzoyl)morpholine-3-carbonitrile is unique due to the presence of both the nitro and nitrile groups, which confer distinct chemical reactivity and potential biological activity. Its specific substitution pattern on the benzoyl ring also differentiates it from other similar compounds, potentially leading to unique applications and effects.
特性
IUPAC Name |
4-(4-ethyl-3-nitrobenzoyl)morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-2-10-3-4-11(7-13(10)17(19)20)14(18)16-5-6-21-9-12(16)8-15/h3-4,7,12H,2,5-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINPZSVZXPOMPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)N2CCOCC2C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














